molecular formula C22H25N3O4S B12185456 2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B12185456
M. Wt: 427.5 g/mol
InChI Key: ZRLDMDHJPFHFSZ-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 5-(benzyloxy)indole with appropriate reagents to introduce the ethanone and piperazine moieties . The reaction conditions often include the use of coupling reagents such as TBTU and bases like lutidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the indole ring, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone stands out due to its combination of the indole and piperazine moieties, which confer unique chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research areas .

Biological Activity

2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic compound belonging to the indole derivative class, which has gained attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S, with a molecular weight of 427.5 g/mol. The structure features an indole core substituted with a benzyloxy group and a piperazine moiety linked to an ethanone functional group. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC22H25N3O4S
Molecular Weight427.5 g/mol
IUPAC Name1-(4-methylsulfonylpiperazin-1-yl)-2-(5-phenylmethoxyindol-1-yl)ethanone
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The indole structure is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Additionally, the piperazine moiety enhances binding affinity and selectivity towards these targets, potentially influencing pathways related to anxiety, depression, and other neuropsychiatric disorders.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. In animal models, these compounds have been shown to reduce symptoms of anxiety and depression by modulating serotonin levels in the brain. For instance, studies have demonstrated that the administration of such indole derivatives leads to increased serotonin receptor activation, which correlates with improved mood and reduced anxiety levels.

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been observed to inhibit cell proliferation in various cancer cell lines by promoting cell cycle arrest and apoptosis via mitochondrial pathways.

Case Studies

Case Study 1: Antidepressant Activity
In a double-blind study involving rodents, administration of the compound resulted in a significant reduction in immobility time during forced swim tests, indicating enhanced antidepressant-like effects compared to control groups. The study concluded that the compound's mechanism likely involves serotonergic modulation.

Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at concentrations as low as 10 µM. Mechanistic studies suggested that this effect is mediated through the upregulation of pro-apoptotic factors.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-(5-phenylmethoxyindol-1-yl)ethanone

InChI

InChI=1S/C22H25N3O4S/c1-30(27,28)25-13-11-23(12-14-25)22(26)16-24-10-9-19-15-20(7-8-21(19)24)29-17-18-5-3-2-4-6-18/h2-10,15H,11-14,16-17H2,1H3

InChI Key

ZRLDMDHJPFHFSZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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